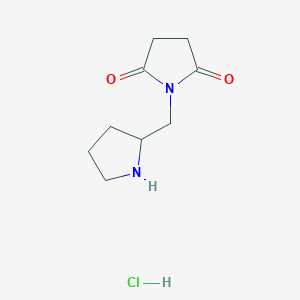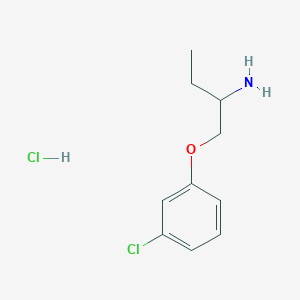
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride
概要
説明
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications, ranging from pharmaceutical development to organic synthesis. The compound’s unique properties make it a valuable asset in both academic and industrial research.
準備方法
The synthesis of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride involves several steps. One common method includes the reaction of 3,4-difluorophenol with epichlorohydrin to form 1-(3,4-difluorophenoxy)propan-2-ol. This intermediate is then reacted with ammonia to produce 1-(3,4-difluorophenoxy)propan-2-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.
作用機序
The mechanism of action of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but differs in the position and number of fluorine atoms, leading to different chemical and biological properties.
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride: Another closely related compound with slight variations in the chemical structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological characteristics.
特性
IUPAC Name |
1-(3,4-difluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUJPOBBXNKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















